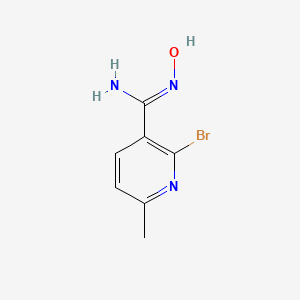
2-Bromo-N-hydroxy-6-methylnicotinimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-N-hydroxy-6-methylnicotinimidamide is a chemical compound that belongs to the class of nicotinimidamides It is characterized by the presence of a bromine atom, a hydroxy group, and a methyl group attached to the nicotinimidamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-hydroxy-6-methylnicotinimidamide typically involves the bromination of a suitable precursor followed by the introduction of the hydroxy and methyl groups. One common method involves the use of bromine or a brominating agent to introduce the bromine atom into the nicotinimidamide core. The hydroxy group can be introduced through a hydroxylation reaction, while the methyl group can be added via alkylation.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and hydroxylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-hydroxy-6-methylnicotinimidamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols are used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of a de-brominated product.
Substitution: Formation of substituted nicotinimidamides with various functional groups.
Scientific Research Applications
2-Bromo-N-hydroxy-6-methylnicotinimidamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-N-hydroxy-6-methylnicotinimidamide involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-N-hydroxybenzamide: Similar structure but lacks the methyl group.
N-Hydroxy-6-methylnicotinimidamide: Similar structure but lacks the bromine atom.
2-Bromo-6-methylnicotinimidamide: Similar structure but lacks the hydroxy group.
Uniqueness
2-Bromo-N-hydroxy-6-methylnicotinimidamide is unique due to the presence of all three functional groups (bromine, hydroxy, and methyl) on the nicotinimidamide core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C7H8BrN3O |
|---|---|
Molecular Weight |
230.06 g/mol |
IUPAC Name |
2-bromo-N'-hydroxy-6-methylpyridine-3-carboximidamide |
InChI |
InChI=1S/C7H8BrN3O/c1-4-2-3-5(6(8)10-4)7(9)11-12/h2-3,12H,1H3,(H2,9,11) |
InChI Key |
FRSRUJMAMYFGIF-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=NC(=C(C=C1)/C(=N/O)/N)Br |
Canonical SMILES |
CC1=NC(=C(C=C1)C(=NO)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















